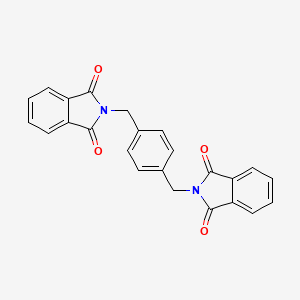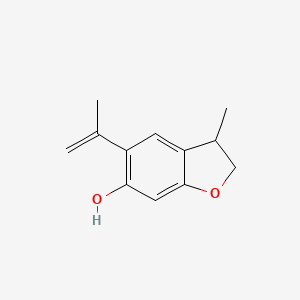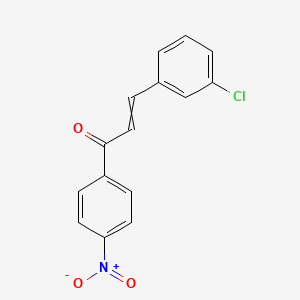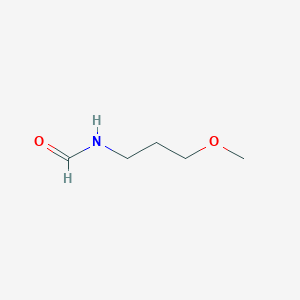
Benzene, 1,4-bis(phthalimidomethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,4-bis(phthalimidomethyl)- is an organic compound characterized by the presence of two phthalimide groups attached to a benzene ring at the 1 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,4-bis(phthalimidomethyl)- typically involves the reaction of 1,4-bis(bromomethyl)benzene with potassium phthalimide. The reaction is carried out in a polar aprotic solvent such as dimethylformamide (DMF) under reflux conditions. The potassium phthalimide acts as a nucleophile, displacing the bromine atoms and forming the desired product.
Industrial Production Methods: While specific industrial production methods for Benzene, 1,4-bis(phthalimidomethyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Substitution Reactions: Benzene, 1,4-bis(phthalimidomethyl)- can undergo electrophilic aromatic substitution reactions due to the presence of the benzene ring. Common reagents for these reactions include halogens (e.g., bromine) and nitrating agents.
Oxidation and Reduction: The phthalimide groups can be involved in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) in the presence of a Lewis acid catalyst (e.g., FeBr3) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the phthalimide groups.
Major Products:
Substitution Products: Depending on the substituent introduced, products can include halogenated or nitrated derivatives of Benzene, 1,4-bis(phthalimidomethyl)-.
Oxidation Products: Oxidation can lead to the formation of carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,4-bis(phthalimidomethyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Materials Science: The compound’s structural features make it useful in the development of polymers and other advanced materials.
Biology and Medicine: While specific biological applications are less documented, phthalimide derivatives are known for their biological activity, including potential use as enzyme inhibitors.
Wirkmechanismus
The mechanism of action of Benzene, 1,4-bis(phthalimidomethyl)- primarily involves its ability to participate in electrophilic aromatic substitution reactions. The benzene ring acts as an electron-rich center, facilitating the attack by electrophiles. The phthalimide groups can also interact with various molecular targets, potentially inhibiting enzyme activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Benzene, 1,4-bis(benzimidazo-1-yl)-: This compound features benzimidazole groups instead of phthalimide groups.
1,4-Bis(4,5-diphenyl-1H-imidazol-2-yl)benzene: Contains imidazole groups and exhibits different electrochemical properties.
Uniqueness: Benzene, 1,4-bis(phthalimidomethyl)- is unique due to the presence of phthalimide groups, which impart distinct chemical reactivity and potential biological activity
Eigenschaften
CAS-Nummer |
30391-55-0 |
|---|---|
Molekularformel |
C24H16N2O4 |
Molekulargewicht |
396.4 g/mol |
IUPAC-Name |
2-[[4-[(1,3-dioxoisoindol-2-yl)methyl]phenyl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C24H16N2O4/c27-21-17-5-1-2-6-18(17)22(28)25(21)13-15-9-11-16(12-10-15)14-26-23(29)19-7-3-4-8-20(19)24(26)30/h1-12H,13-14H2 |
InChI-Schlüssel |
LXIIWCDTGITVSG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)CN4C(=O)C5=CC=CC=C5C4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone](/img/structure/B11966427.png)
![4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-cyclohexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11966432.png)


![(5Z)-5-({3-[4-(Benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-hexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11966443.png)
![N-(4-ethoxyphenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11966448.png)


![2-methyl-3-{[(E)-3-pyridinylmethylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11966465.png)


![2-(4-{4-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-1-piperazinyl}butyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11966477.png)

![4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11966486.png)
